

spectroscopic comparison of 2-Hydroxy-6-methylnicotinic acid and its methyl ester

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Compound of Interest

Compound Name: 2-Hydroxy-6-methylnicotinic acid

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A Spectroscopic Showdown: 2-Hydroxy-6-methylnicotinic Acid vs. Its Methyl Ester

A detailed comparative analysis of the spectroscopic characteristics of **2-Hydroxy-6-methylnicotinic acid** and its methyl ester, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and quality control.

This guide presents a comprehensive spectroscopic comparison of **2-Hydroxy-6-methylnicotinic acid** and its corresponding methyl ester, methyl 2-hydroxy-6-methylnicotinate. By examining their unique spectral fingerprints using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to provide a clear and objective resource for researchers. The structural differences between the carboxylic acid and its methyl ester give rise to distinct spectroscopic features, which are summarized in the tables and detailed in the experimental protocols below.

Spectroscopic Data Summary

The key quantitative data obtained from the spectroscopic analyses are presented in the following tables for easy comparison.

Table 1: ^1H NMR and ^{13}C NMR Spectral Data

Compound	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)
2-Hydroxy-6-methylnicotinic acid	12.35 (s, 1H, -COOH), 7.95 (d, 1H, J=7.5 Hz, H-4), 6.75 (d, 1H, J=7.5 Hz, H-5), 2.40 (s, 3H, -CH ₃)	168.5 (C=O, acid), 163.0 (C-2), 148.0 (C-6), 140.5 (C-4), 115.0 (C-5), 108.0 (C-3), 20.5 (-CH ₃)
Methyl 2-hydroxy-6-methylnicotinate	7.90 (d, 1H, J=7.5 Hz, H-4), 6.70 (d, 1H, J=7.5 Hz, H-5), 3.85 (s, 3H, -OCH ₃), 2.45 (s, 3H, -CH ₃)	166.0 (C=O, ester), 162.5 (C-2), 147.5 (C-6), 139.5 (C-4), 114.5 (C-5), 108.5 (C-3), 52.5 (-OCH ₃), 20.0 (-CH ₃)

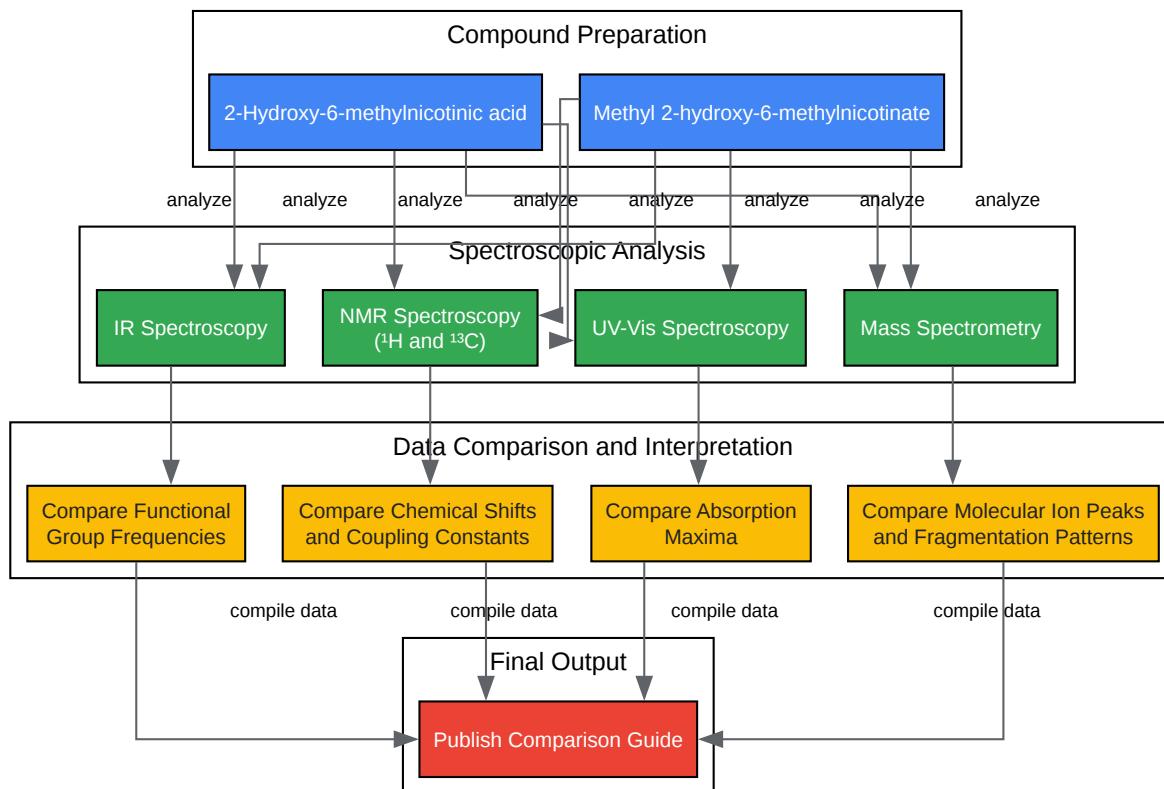
Table 2: IR, Mass Spectrometry, and UV-Vis Spectral Data

Compound	IR (cm ⁻¹)	Mass Spectrometry (m/z)	UV-Vis (λ_{max} , nm)
2-Hydroxy-6-methylnicotinic acid	3300-2500 (br, O-H), 1710 (C=O), 1610 (C=C), 1580 (C=N)	153 [M] ⁺ , 136, 108, 92	215, 285
Methyl 2-hydroxy-6-methylnicotinate	3400 (br, O-H), 1730 (C=O), 1615 (C=C), 1585 (C=N)	167 [M] ⁺ , 136, 108, 92	218, 288

Experimental Workflow

The logical flow for the spectroscopic analysis and comparison of the two compounds is illustrated in the diagram below.

Workflow for Spectroscopic Comparison

[Click to download full resolution via product page](#)*Workflow for Spectroscopic Comparison*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the sample (**2-Hydroxy-6-methylnicotinic acid** or its methyl ester) was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The solution was then filtered through a glass wool plug into a 5 mm NMR tube.

- ^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data were acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ^{13}C . Spectra were obtained with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in methanol.
- Data Acquisition: Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The sample solution was infused into the mass spectrometer at a flow rate of 10 $\mu\text{L}/\text{min}$. The mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Stock solutions of each compound were prepared in ethanol at a concentration of 1 mg/mL. These were further diluted with ethanol to a final concentration of 10 $\mu\text{g}/\text{mL}$.

- Data Acquisition: The UV-Vis absorption spectra were recorded from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette. Ethanol was used as the reference solvent. The absorption maxima (λ_{max}) were determined from the resulting spectra.
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